N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)thiophene-2-carboxamide is a complex organic compound that features a quinoline moiety, a thiophene ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-hydroxyquinoline, which is then functionalized at the 3-position with a methyl group. This intermediate is then reacted with o-tolylamine to form the corresponding amine derivative. Finally, the thiophene-2-carboxylic acid is introduced to form the carboxamide linkage under appropriate coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly on the thiophene and quinoline moieties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3) can be employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe due to its quinoline moiety.
Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)thiophene-2-carboxamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The quinoline moiety can intercalate with DNA, potentially disrupting cellular processes in cancer cells. The thiophene ring can participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(quinolin-3-ylmethyl)-N-(o-tolyl)thiophene-2-carboxamide: Lacks the hydroxyl group on the quinoline ring.
N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylthiophene-2-carboxamide: Has a phenyl group instead of an o-tolyl group.
N-(quinolin-3-ylmethyl)-N-phenylthiophene-2-carboxamide: Lacks both the hydroxyl group and the o-tolyl group.
Uniqueness
N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)thiophene-2-carboxamide is unique due to the presence of both the hydroxyl group on the quinoline ring and the o-tolyl group. These functional groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a versatile molecule for various applications.
Properties
IUPAC Name |
N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c1-15-7-2-5-10-19(15)24(22(26)20-11-6-12-27-20)14-17-13-16-8-3-4-9-18(16)23-21(17)25/h2-13H,14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJBNFXTRIEKCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.